molecular formula C19H13ClFNO3S B3129681 N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339105-42-9

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B3129681
CAS No.: 339105-42-9
M. Wt: 389.8 g/mol
InChI Key: VPRSFEBBFBBEGT-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is a complex organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a fluorobenzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-chlorobenzenecarboxamide
  • N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-methylbenzenecarboxamide
  • N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-nitrobenzenecarboxamide

Uniqueness

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfonylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-17-3-1-2-4-18(17)26(24,25)16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRSFEBBFBBEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202475
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339105-42-9
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339105-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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